molecular formula C12H9FN2O B11887810 5-(2-Fluorophenyl)nicotinamide CAS No. 1346691-43-7

5-(2-Fluorophenyl)nicotinamide

Cat. No.: B11887810
CAS No.: 1346691-43-7
M. Wt: 216.21 g/mol
InChI Key: JKOSQVVYYDCZBW-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)nicotinamide is an organic compound with the molecular formula C12H9FN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)nicotinamide typically involves the reaction of 2-fluorobenzoyl chloride with nicotinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction mixture is often stirred in a large reactor, and the product is isolated by filtration and drying. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

Scientific Research Applications

5-(2-Fluorophenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in microorganisms, making it a potential antifungal or antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, which lacks the 2-fluorophenyl group.

    5-(2-Chlorophenyl)nicotinamide: A similar compound where the fluorine atom is replaced with chlorine.

    5-(2-Bromophenyl)nicotinamide: A similar compound where the fluorine atom is replaced with bromine.

Uniqueness

5-(2-Fluorophenyl)nicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1346691-43-7

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

5-(2-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)8-5-9(12(14)16)7-15-6-8/h1-7H,(H2,14,16)

InChI Key

JKOSQVVYYDCZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)N)F

Origin of Product

United States

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